REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([N:19]1[CH2:24][CH2:23][CH:22]([NH2:25])[CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN1CCCCC1=O>[CH2:12]([N:19]1[CH2:24][CH2:23][CH:22]([NH:25][C:2]2[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=2[N+:9]([O-:11])=[O:10])[CH2:21][CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
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Name
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|
Quantity
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21.5 g
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Type
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reactant
|
Smiles
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FC1=C(C=C(C=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
52.3 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)N
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN1C(CCCC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling the mixture
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Type
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CUSTOM
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Details
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was partitioned between water and ethyl acetate
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted twice with ethyl acetate
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Type
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EXTRACTION
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Details
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The combined organic layers were extracted 5 times with water
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Type
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CUSTOM
|
Details
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the solvent was evaporated in vacuo
|
Type
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CUSTOM
|
Details
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The target compound was crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |